molecular formula C14H11BrN2O2 B2697763 2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine CAS No. 1797008-60-6

2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B2697763
CAS No.: 1797008-60-6
M. Wt: 319.158
InChI Key: GTVGEZHGHDTWHL-UHFFFAOYSA-N
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Description

Historical Development of Oxazolopyridine Chemistry

The oxazolo[4,5-b]pyridine framework emerged as a focus of synthetic organic chemistry in the late 20th century, building upon foundational work in pyridine and oxazole chemistry. Early pyridine synthesis breakthroughs, such as the Hantzsch method (1881) and Chichibabin reaction (1924), established protocols for constructing nitrogen-containing heterocycles. These advances laid the groundwork for fused heterocyclic systems like oxazolopyridines.

A pivotal development occurred in 2001 with Grumel et al.'s demonstration of polyphosphoric acid trimethylsilyl ester (PPSE)-mediated cyclization to form oxazolo[4,5-b]pyridines from 2-amino-3-hydroxypyridine precursors. This method achieved 93% yield for the brominated intermediate 5-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine, surpassing earlier approaches using conventional polyphosphoric acid (PPA). The table below contrasts key historical synthesis strategies:

Year Method Reagent Yield Range Key Advancement
1980 Acid chloride cyclization SOCI₂ 45-60% Initial oxazolopyridine access
1995 PPA-mediated synthesis PPA 60-75% Improved thermal stability
2001 PPSE cyclization PPSE 85-93% Mild conditions, higher yields
2015 Microwave-assisted synthesis PTSA 78-88% Reduced reaction time

These methodological refinements enabled precise functionalization at the pyridine C5 and oxazole C2 positions, critical for developing target molecules like 2-[4-(2-bromoethoxy)phenyl]-oxazolo[4,5-b]pyridine.

Position in Modern Medicinal Chemistry

The bromoethoxy-substituted derivative occupies a strategic niche in drug discovery due to three key attributes:

  • Bicyclic Rigidity : The oxazolo[4,5-b]pyridine core enforces planar geometry, enhancing target binding affinity through reduced conformational entropy.
  • Halogenated Handle : The C2 bromoethoxy group serves as a versatile site for nucleophilic substitution or cross-coupling reactions, enabling rapid SAR exploration.
  • Dual Hydrogen Bond Capacity : The oxazole N3 and pyridine N1 atoms provide complementary hydrogen bond acceptors, mimicking biological nucleobase interactions.

Recent applications in fluorescent probes highlight its adaptability. For instance, coumarin-conjugated oxazolopyridines exhibit large Stokes shifts (Δλ >100 nm) and organelle-specific localization in cellular imaging. While 2-[4-(2-bromoethoxy)phenyl]-oxazolo[4,5-b]pyridine itself has not yet entered clinical trials, structural analogs appear in kinase inhibitor patents targeting oncology and inflammatory diseases.

Significance in Heterocyclic Compound Research

This compound exemplifies three trends in heterocyclic chemistry:

  • Hybrid Scaffold Design : Merging oxazole's metabolic stability with pyridine's π-stacking capability creates synergistic physicochemical properties. Calculated logP values for similar derivatives range from 2.1-3.8, balancing hydrophobicity for membrane permeation.
  • Direct Functionalization : The C5 bromine in precursor molecules allows regioselective Heck couplings, as demonstrated by Grumel's introduction of α,β-unsaturated esters via palladium catalysis.
  • Targeted Bioisosterism : Oxazolopyridines serve as non-classical bioisosteres for purines, with the oxazole ring mimicking imidazole's hydrogen bonding pattern while improving proteolytic stability.

Comparative analysis of heterocyclic prevalence in FDA-approved drugs (2014-2023) reveals pyridine-containing compounds constitute 33% of anticancer agents, underscoring the therapeutic relevance of this scaffold.

Current Research Trends and Knowledge Gaps

Emerging directions include:

  • Photoaffinity Labeling : The bromoethoxy group's potential conversion to diazirine or benzophenone moieties for target identification studies.
  • Covalent Drug Development : Exploration of bromine displacement reactions to install Michael acceptors or other electrophilic warheads.
  • Materials Science Applications : Utilization in organic semiconductors, where the oxazolopyridine core's electron-deficient nature enhances charge transport properties.

Critical gaps persist in:

  • In Vivo Metabolic Profiling : Limited data on oxidative metabolism of the oxazole ring in mammalian systems.
  • Stereoelectronic Effects : Quantitative understanding of how substituents at the 4-phenyl position modulate frontier molecular orbitals.
  • Green Synthesis Methods : Current PPSE/PPA routes generate stoichiometric phosphoric acid waste, necessitating catalytic alternatives.

Properties

IUPAC Name

2-[4-(2-bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2/c15-7-9-18-11-5-3-10(4-6-11)14-17-13-12(19-14)2-1-8-16-13/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVGEZHGHDTWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of 2-bromoethanol with 4-hydroxyphenyl oxazolo[4,5-b]pyridine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenyl oxazolo[4,5-b]pyridine is replaced by the bromoethoxy group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation might produce a corresponding sulfoxide or sulfone .

Scientific Research Applications

2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine involves its interaction with biological macromolecules. The compound can bind to DNA, disrupting its replication and transcription processes. Additionally, it may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis . The molecular targets and pathways involved include DNA polymerase, topoisomerase, and various signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Structural and Electronic Features

Substituents on the phenyl ring significantly influence electronic and steric properties:

Compound Name Substituent Key Features
2-[4-(2-Bromoethoxy)phenyl]-oxazolo[...] 4-(2-Bromoethoxy)phenyl Bromine enhances electrophilicity; ethoxy linker allows further derivatization.
2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine (3h) 4-Methoxyphenyl Electron-donating methoxy group increases aromatic ring nucleophilicity .
2-(4-Trifluoromethylphenyl)oxazolo[...] (3j) 4-CF₃-phenyl Electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity .
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine (3i) 4-Cl-phenyl Chlorine balances hydrophobicity and reactivity for antimicrobial activity .

Physicochemical Properties

Melting points and solubility vary with substituents:

  • High decomposition points : Compounds like 2-[(1-benzyl-4-piperidinyl)ethyl]-6-bromooxazolo[4,5-b]pyridine (14) melt at 146°C, while amine derivatives (e.g., compound 5 in ) decompose above 160°C .
  • Lipophilicity : The trifluoromethyl group in 3j increases logP, enhancing membrane permeability .

ADME and Drug-Likeness

Predicted ADME profiles for 2-substituted oxazolo[4,5-b]pyridines comply with Lipinski’s rules:

  • HOMO-LUMO gaps : Active compounds (e.g., P5, P6, P7) have ΔE values of 4.35–4.49 eV, indicating stability .
  • Metabolism : Electron-withdrawing groups (e.g., CF₃) reduce oxidative metabolism, improving half-life .

Biological Activity

The compound 2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine is a member of the oxazole family, which has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C14H14BrN3OC_{14}H_{14}BrN_{3}O, with a molecular weight of approximately 304.19 g/mol. The structure includes an oxazole ring fused with a pyridine moiety and a bromoethoxy-substituted phenyl group, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in cell signaling pathways that regulate cell growth and apoptosis. The inhibition of these kinases can lead to decreased proliferation of cancer cells and enhanced apoptosis.

Anticancer Activity

Several studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in various cancer models. A notable study reported that derivatives with similar scaffolds exhibited significant cytotoxic effects against colorectal cancer cells with an EC50 value as low as 270 nM .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes such as tyrosinase , which plays a critical role in melanin production. Inhibition studies using mushroom tyrosinase revealed that certain oxazole derivatives displayed IC50 values indicating strong inhibitory potency . This property could be exploited for cosmetic applications aimed at skin whitening.

Study 1: Anticancer Efficacy

A study conducted on a series of oxazole derivatives demonstrated that compounds similar to this compound induced apoptosis in human colorectal cancer cells. The study utilized a high-throughput screening assay to identify potent apoptosis inducers among the derivatives. The lead compound showed significant tumor growth inhibition in xenograft models .

Study 2: Tyrosinase Inhibition

Another investigation focused on the inhibitory effects of oxazole compounds on tyrosinase activity. The results indicated that modifications in the phenyl ring significantly influenced the inhibitory potency. Compounds with hydroxyl substitutions exhibited enhanced activity compared to their methoxy counterparts . This suggests that structural modifications can be strategically employed to optimize the biological activity of similar compounds.

Data Tables

Biological Activity IC50/EC50 Value Reference
Tyrosinase Inhibition14.33 ± 1.63 μM
Apoptosis Induction (Colorectal)270 nM
Tumor Growth Inhibition63% at 50 mpk

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